2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide
Description
2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9-10(2)23-16(14(9)15(17)20)18-13(19)8-22-12-7-5-4-6-11(12)21-3/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSNGGAEDHRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 2-(2-methoxyphenoxy)acetamide: This intermediate is synthesized by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base.
Amidation: The intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methoxyphenoxy)acetamido]benzoic acid
- 2-[2-(2-methoxyphenoxy)acetamido]-N-methylbenzamide
- 2-(2-Methoxyphenoxy)acetamide
Uniqueness
2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.4 g/mol. The structure includes a thiophene ring, an acetamido group, and a methoxyphenoxy substituent, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide |
| SMILES | CC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)OC |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Synthesized through cyclization reactions.
- Introduction of Functional Groups : Methoxyphenoxy is introduced via nucleophilic substitution.
- Acetamido Group Addition : Achieved through acylation reactions.
- Final Assembly : The carboxylic acid group is esterified to yield the final product.
Antioxidant Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, compounds similar to 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide were evaluated using the ABTS assay method, showing notable inhibition rates compared to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various pathogenic bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The results indicated that the compound exhibited strong antibacterial activity, particularly against Gram-positive strains. For example, it showed an inhibition zone diameter of 20 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| S. aureus | 20 | 83.3 |
| B. subtilis | 19 | 82.6 |
| E. coli | 16 | 64.0 |
| P. aeruginosa | 20 | 86.9 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. Molecular docking studies have indicated that the compound binds effectively to target proteins, disrupting essential cellular processes .
Case Studies
-
Antioxidant Evaluation :
A study published in February 2023 evaluated several thiophene derivatives for their antioxidant properties using the ABTS method. The findings indicated that the amino thiophene derivatives exhibited significant antioxidant activity, with some derivatives achieving up to 62% inhibition compared to ascorbic acid . -
Antibacterial Testing :
In another study, a series of thiophene-2-carboxamide derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative pathogens. The results demonstrated that compounds containing methoxy groups showed enhanced antibacterial effects due to increased hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
